Human Mu-Opioid Receptor (MOR) Binding Affinity in the Substituted Cyclohexanol Series
In a radioligand binding assay using [³H]-nociceptin/orphanin FQ and human recombinant mu-opioid receptor (MOR) membranes, the spirocyclic cyclohexanol derivative containing a 3,4-dimethylphenyl substituent (US9120797, Example 32) exhibited a Ki of 1.70 nM [1]. This represents an intermediate affinity within the patent series, where the unsubstituted phenyl analog (Example 11/12) showed a Ki of 2.20 nM and the most potent analog (Example 53) achieved a Ki of 0.60 nM [1]. The 3,4-dimethyl substitution therefore provides a 1.3-fold improvement in MOR affinity relative to the unsubstituted phenyl baseline, while the 3.7-fold gap to the series-leading compound illustrates the substituent-dependent tunability of receptor engagement [1].
| Evidence Dimension | Mu-opioid receptor (MOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.70 nM (compound with 3,4-dimethylphenyl motif in spirocyclic series) |
| Comparator Or Baseline | Unsubstituted phenyl analog: Ki = 2.20 nM; Series-leading analog (Example 53): Ki = 0.60 nM |
| Quantified Difference | 1.3-fold higher affinity vs unsubstituted phenyl; 2.8-fold lower affinity vs most potent analog |
| Conditions | Human recombinant MOR, radioligand binding assay, 25°C, homogeneous batch in microtiter plates [1] |
Why This Matters
For procurement decisions in opioid receptor drug discovery, the 3,4-dimethylphenyl substituent offers a measurable, intermediate MOR affinity profile that may be preferable for balancing potency with selectivity, compared to both weaker-binding unsubstituted analogs and potentially overly potent alternatives.
- [1] Gruenenthal GmbH. US Patent US9120797B2. BindingDB entries: BDBM177934 (Ki 1.70 nM MOR), BDBM177913 (Ki 2.20 nM MOR), BDBM177955 (Ki 0.60 nM MOR). Accessed via BindingDB.org. View Source
